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molecular formula C15H9Cl2NO3S B8493220 4-(Benzisothiazol-3-yl)-2,3-dichlorophenoxyacetic acid CAS No. 85893-95-4

4-(Benzisothiazol-3-yl)-2,3-dichlorophenoxyacetic acid

Cat. No. B8493220
M. Wt: 354.2 g/mol
InChI Key: QLVHJGLIWOKCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04868188

Procedure details

The phenol product was warmed at 50° for 30 minutes in 100 ml of dimethylformamide containing 2.90 ml of ethyl bromoacetate and 5.5 g of K2CO3. Twenty mililiters (20 ml) of 20% aqueous NaOH was then added to the mixture and warming was continued an additional 30 minutes with vigorous stirring. The product acid which was in the sodium salt formwas filtered off and washed with water, and then with ether. It was then distributed between 2-butanone and 5% HCl. The organic phase was withdrawn, dried and concentrated under reduced pressure. After recrystallization from acetone/H2O, 8.4 g of a pure product (84% from the methoxy compound), m.p. 224°-226° was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([Cl:17])[C:11]=2[Cl:18])=[N:2]1.Br[CH2:20][C:21]([O:23]CC)=[O:22].C([O-])([O-])=O.[K+].[K+].[OH-].[Na+].[Na]>CN(C)C=O>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:20][C:21]([OH:23])=[O:22])=[C:12]([Cl:17])[C:11]=2[Cl:18])=[N:2]1 |f:2.3.4,5.6,^1:33|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)C2=C(C(=C(C=C2)O)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warming
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was withdrawn
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After recrystallization from acetone/H2O, 8.4 g of a pure product (84% from the methoxy compound), m.p. 224°-226°
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1N=C(C2=C1C=CC=C2)C2=C(C(=C(OCC(=O)O)C=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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